1-([2,3'-Bithiophen]-5-yl)ethan-1-amine

Medicinal Chemistry Organic Electronics Structure-Activity Relationship

Researchers seeking a structurally defined, neutral amine handle to avoid the non-selective polycationic DNA binding of amidine-based leads will find this 2,3'-bithiophene scaffold essential. It provides a unique regioisomeric core for systematic SAR exploration. - Utilizes a 2,3'-bithiophene connectivity critical for tailoring electronic properties in OFET/OPV monomers, where regiopurity directly impacts thin-film morphology. - The chiral α-methyl amine enables synthesis of enantioselective fluorescent probes, exploiting the proven utility of bithiophene esters for protein labeling. - 95% pure building block supplied to ensure reliable outcomes in amide coupling, reductive amination, and sulfonamide library generation.

Molecular Formula C10H11NS2
Molecular Weight 209.3 g/mol
CAS No. 1706453-69-1
Cat. No. B1379112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([2,3'-Bithiophen]-5-yl)ethan-1-amine
CAS1706453-69-1
Molecular FormulaC10H11NS2
Molecular Weight209.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(S1)C2=CSC=C2)N
InChIInChI=1S/C10H11NS2/c1-7(11)9-2-3-10(13-9)8-4-5-12-6-8/h2-7H,11H2,1H3
InChIKeyOVIFBSAOZSXSGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-([2,3'-Bithiophen]-5-yl)ethan-1-amine Properties and Procurement


1-([2,3'-Bithiophen]-5-yl)ethan-1-amine (CAS 1706453-69-1) is a primary amine-functionalized bithiophene derivative with the molecular formula C₁₀H₁₁NS₂ and a molecular weight of 209.3 g/mol . The compound belongs to the class of bi- and oligothiophenes, characterized by a 2,3'-bithiophene scaffold bearing an α-methyl amine substituent on the 5-position of one thiophene ring [1]. This specific regioisomeric arrangement (2,3'-coupling) and the presence of the primary amine moiety distinguish it from other bithiophene derivatives and underpin its utility as a building block in medicinal chemistry and materials science. The compound is commercially available with a typical purity of 95% .

No Generic Replacement for 1-([2,3'-Bithiophen]-5-yl)ethan-1-amine


The biological and material properties of bithiophene amines are exquisitely sensitive to even minor structural modifications. Literature demonstrates that changes in the regioisomeric linkage (e.g., 2,3' vs. 2,2' bithiophene), the position of the amine group, and the nature of the substituent (primary amine vs. amidine vs. methanamine) can profoundly alter DNA affinity, antiproliferative potency, and electronic properties [1]. Consequently, the specific 2,3'-bithiophene core and the precise 5-ethan-1-amine substitution pattern of CAS 1706453-69-1 define a unique chemical space that cannot be reliably substituted by off-the-shelf analogs without rigorous re-validation, as structural variations of even a single atom have been shown to cause orders-of-magnitude differences in activity [1].

1-([2,3'-Bithiophen]-5-yl)ethan-1-amine vs. Key Comparators


2,3'-Bithiophene Core: Unique Electronic and Steric Profile

The 2,3'-bithiophene connectivity of the target compound creates a distinct electronic and steric environment compared to the more common 2,2'-bithiophene scaffold. This regioisomerism alters π-conjugation and molecular geometry, which can translate to differential binding to biological targets or altered charge transport properties. While direct comparative data for this specific amine is not yet published, studies on related monocationic bithiophenes show that the position of the amidine group and the nature of the heterocyclic core drastically affect both DNA cleavage efficiency and antiproliferative GI₅₀ values [1]. This establishes that the precise connectivity is a critical determinant of function, making the 2,3'-arrangement a non-interchangeable variable.

Medicinal Chemistry Organic Electronics Structure-Activity Relationship

Primary Amine vs. Methanamine for Derivatization

The target compound features a primary amine directly attached to a chiral α-carbon (ethan-1-amine). In contrast, closely related analogs such as [2,3'-Bithiophen]-5-ylmethanamine possess a primary amine on a methylene linker. The α-methyl branched amine of the target compound introduces a chiral center and a different spatial orientation, which can significantly impact binding to chiral biological targets and offers distinct reactivity for the synthesis of imines, amides, and other derivatives . Furthermore, the target's primary amine is a versatile handle for bioconjugation, as demonstrated with bithiophene NHS ester fluorophores designed to label primary amines on biomolecules [1].

Medicinal Chemistry Chemical Biology Building Blocks

Neutral Amine Scaffold vs. Amidine Analogs

Many potent bithiophene derivatives in the literature are monoamidines, which possess a permanent positive charge [1]. For example, compounds in the Ismail et al. (2014) series exhibit GI₅₀ values as low as <10 nM in certain cancer cell lines [1]. While potent, this permanent cationic nature can limit membrane permeability and oral bioavailability. The target compound, 1-([2,3'-Bithiophen]-5-yl)ethan-1-amine, is a neutral, primary amine that can be protonated under physiological conditions, offering a tunable charge state. This provides a crucial differentiator for projects requiring a neutral or conditionally charged scaffold, avoiding the pharmacokinetic liabilities often associated with permanently charged molecules.

Medicinal Chemistry DNA Binding Agents Cellular Uptake

Applications of 1-([2,3'-Bithiophen]-5-yl)ethan-1-amine


Non-Cationic Bithiophene Building Block for Drug Discovery

Researchers seeking to explore the biological activity of bithiophene scaffolds while avoiding the permanent cationic charge of amidine-based leads will find this compound an ideal starting point. Its neutral, primary amine handle allows for the construction of diverse focused libraries via amide coupling, reductive amination, or sulfonamide formation. This enables a systematic SAR investigation into how the 2,3'-bithiophene core interacts with biological targets (e.g., kinases, DNA) without the confounding variable of a fixed positive charge, which is known to drive potent but potentially non-selective DNA binding [1].

Chemical Biology: Chiral Probes and Bioconjugation

The chiral α-methyl amine group on this compound makes it uniquely suited for the synthesis of chiral fluorescent probes or affinity tags. Building on the demonstrated use of bithiophene NHS esters for labeling primary amines on proteins [2], the target compound can be elaborated into chiral, bithiophene-based reporters. Such probes could be used to study enantioselective interactions with proteins or to create novel materials for sensing chiral analytes.

Materials Science: Regioisomerically Pure Organic Semiconductors

For researchers developing organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), the regioisomeric purity of the 2,3'-bithiophene core is critical. The specific connectivity influences molecular packing, thin-film morphology, and charge carrier mobility . Using this compound as a monomer or a synthetic intermediate ensures the construction of polymers or small molecules with a well-defined, non-symmetric conjugation pathway, which can lead to materials with tailored electronic properties distinct from those derived from the more symmetric 2,2'-bithiophene.

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